1-[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one
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Description
1-[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one is a chemical compound . It is a derivative of piperazine . This compound is available for purchase from various suppliers.
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a methoxypyridinyl group and a prop-2-en-1-one group . The InChI code for this compound is1S/C10H15N3O/c1-14-9-2-3-10 (12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 370.0±37.0 °C, a predicted density of 1.104±0.06 g/cm3, and a predicted pKa of 8.53±0.10 . The molecular weight of this compound is 193.25 .Safety and Hazards
The safety information for this compound includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H335, H315, H332, H302, H312, and H319 . Precautionary statements include P264, P270, P301+P312, P330, P501, P280, P302+P352, P312, P322, P363, P501, P264, P280, P305+P351+P338, P337+P313P, P261, P271, P304+P340, P312, P264, P280, P302+P352, P321, P332+P313, and P362 .
properties
IUPAC Name |
1-[4-(5-methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-3-13(17)16-8-6-15(7-9-16)12-5-4-11(18-2)10-14-12/h3-5,10H,1,6-9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJYGHVPGWPBSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)N2CCN(CC2)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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